molecular formula C6H5ClN2O B2796767 5-Amino-6-chloropyridine-2-carbaldehyde CAS No. 1211591-39-7

5-Amino-6-chloropyridine-2-carbaldehyde

Cat. No. B2796767
CAS RN: 1211591-39-7
M. Wt: 156.57
InChI Key: XJCUWAWLZNPTMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, 5-Amino-2-chloropyridine undergoes Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It also undergoes facile temperature-dependent displacement of chloride by bromide via Sandmeyer reaction to yield 2,5-dibromopyridine .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the structural, energetic, and vibrational properties of three monosubstituted pyridines, wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety, have been investigated .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been explored. For instance, 5-Amino-2-chloropyridine undergoes Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It also undergoes facile temperature-dependent displacement of chloride by bromide via Sandmeyer reaction to yield 2,5-dibromopyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 5-Chloropyridine-2-carboxaldehyde has a molecular weight of 141.56 and a melting point of 61-66 °C .

Scientific Research Applications

Chemoselective Coupling

5-Amino-6-chloropyridine-2-carbaldehyde is used in chemoselective substitution reactions. A notable example is the selective substitution on the 4-amino-6-chloropyrimidine ring system, which yields 4, 6-diaminopyrimidine-5-carbaldehyde. This process involves the intermediacy of imines and is facilitated by a variety of aromatic amines, leading to moderate to high yields of the desired product (Choudhury et al., 2008).

Synthesis Methods

The compound plays a role in developing new synthesis methods. For instance, a novel method for synthesizing 6-chloropyridine-3-carbaldehyde, involving the oxidation of 2-chloro-5-(chloromethyl) pyridine, results in high-purity and high-yield production of the carbaldehyde (Lin Yuan-bin, 2007).

Intermediates in Antitumor Agents

Oxopyrimidine-5-carbaldehydes, a class of compounds synthesized from this compound, show potential as synthetic precursors for antitumor agents. These aldehydes can be synthesized through various reactions, including the Vilsmeier reaction, which sometimes accompanies chlorination of oxo groups in the pyrimidine ring (Erkin & Krutikov, 2004).

Synthesis of Pyrido[2,3-d]pyrimidines

The compound is useful for synthesizing 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines. This synthesis involves reacting 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, leading to promising intermediates for further chemical development (Zinchenko et al., 2017).

Aromatic Nucleophilic Substitution Reactions

The compound has been reported in aromatic nucleophilic substitution reaction studies, particularly on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. These reactions yield products of amination, solvolysis, and condensation, useful for building pyrimidine-based precursors for N-heterocyclic systems (Trilleras et al., 2022).

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the available literature .

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-6-chloropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCUWAWLZNPTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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